molecular formula C9H10N2OS B1294496 2-(Dimethylamino)-1,3-benzothiazol-6-ol CAS No. 943-04-4

2-(Dimethylamino)-1,3-benzothiazol-6-ol

Cat. No.: B1294496
CAS No.: 943-04-4
M. Wt: 194.26 g/mol
InChI Key: PTSXJPLARKXKFV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1,3-benzothiazol-6-ol is a versatile chemical compound with the molecular formula C9H10N2OS. It is known for its unique properties, making it invaluable for various applications, including drug discovery, environmental analysis, and material synthesis.

Mechanism of Action

Target of Action

Similar compounds such as dimepheptanol and deanol have been under investigation for their potential therapeutic effects. Dimepheptanol, for instance, is being studied for its potential in the treatment of opioid/heroin dependence . Deanol has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .

Mode of Action

It is known that similar compounds like deanol hold tertiary amine and primary alcohol groups as functional groups . These functional groups can interact with various biological targets, potentially influencing their activity.

Biochemical Pathways

Compounds with similar structures, such as deanol, have been associated with alterations in calcium handling, which can result in cardiac contractile dysfunction .

Pharmacokinetics

Similar compounds like 17-dimethylamino-ethylamino-17-demethoxy-geldanamycin (17-dmag) have been studied for their pharmacokinetic properties . For instance, 17-DMAG was found to have a terminal half-life of between 6.9 and 9.1 hours, depending on the dose and route of administration .

Result of Action

For example, PDMAEMA-based copolymers have shown antimicrobial action .

Action Environment

The action of 2-(Dimethylamino)-1,3-Benzothiazol-6-ol can be influenced by environmental factors such as pH and temperature. For instance, PDMAEMA-based copolymers, which contain similar functional groups, have shown pH-responsive behavior . At low pH, tertiary amines are protonated to render water-soluble PDMAEMA, which then acts as a cationic polyelectrolyte. At higher pH values, the amino groups were deprotonated to render it water-insoluble .

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)benzothiazol-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of 2-(Dimethylamino)benzothiazol-6-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, 2-(Dimethylamino)benzothiazol-6-ol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Dimethylamino)benzothiazol-6-ol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cells, including alterations in gene expression and metabolic activity. Additionally, the stability of 2-(Dimethylamino)benzothiazol-6-ol in various experimental conditions can affect its efficacy and potency .

Dosage Effects in Animal Models

The effects of 2-(Dimethylamino)benzothiazol-6-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity.

Metabolic Pathways

2-(Dimethylamino)benzothiazol-6-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic flux. These interactions can lead to changes in metabolite levels and alterations in cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(Dimethylamino)benzothiazol-6-ol within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 2-(Dimethylamino)benzothiazol-6-ol within tissues can also influence its overall efficacy and potency .

Subcellular Localization

The subcellular localization of 2-(Dimethylamino)benzothiazol-6-ol is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it affects metabolic enzymes and other cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1,3-benzothiazol-6-ol can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with dimethylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using advanced techniques such as microwave irradiation and one-pot multicomponent reactions. These methods are designed to optimize yield, reduce reaction time, and minimize the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1,3-benzothiazol-6-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(Dimethylamino)-1,3-benzothiazol-6-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential as an anti-tubercular agent and other therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other materials

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Shares a similar benzothiazole core but lacks the dimethylamino group.

    2-(3,4-Dimethoxyphenyl)-6-(2-[18F]fluoroethoxy)benzothiazole: Used in PET imaging for breast cancer.

Uniqueness

2-(Dimethylamino)-1,3-benzothiazol-6-ol is unique due to its dimethylamino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique chemical reactivity .

Properties

IUPAC Name

2-(dimethylamino)-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-11(2)9-10-7-4-3-6(12)5-8(7)13-9/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSXJPLARKXKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241407
Record name 2-(Dimethylamino)benzothiazol-6-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-04-4
Record name 2-(Dimethylamino)-6-benzothiazolol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)benzothiazol-6-ol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dimethylamino)benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)benzothiazol-6-ol
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